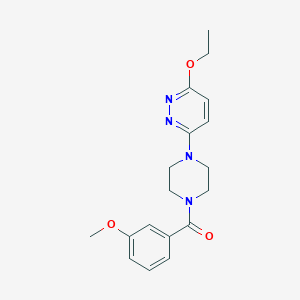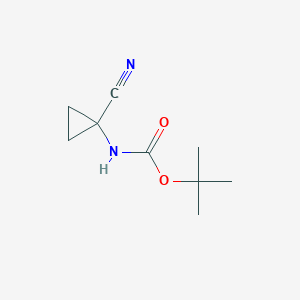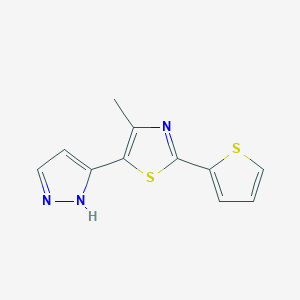
4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole” is a compound that contains a thiazole ring and a pyrazole ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest for many researchers . A variety of synthesis methods and synthetic analogues have been reported over the years . For thiazole derivatives, Karale et al. reported the synthesis of twenty-four compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources .Applications De Recherche Scientifique
Antitumor Activity
A study focusing on bis-pyrazolyl-thiazoles incorporating the thiophene moiety, similar in structure to "4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole," revealed promising antitumor activities against hepatocellular carcinoma (HepG2) cell lines. This research signifies the potential of such compounds in developing effective anti-cancer agents (Gomha, Edrees, & Altalbawy, 2016).
Structural Characterization
The synthesis and structural characterization of isostructural thiazoles have provided valuable insights into their molecular conformation and stability, laying the groundwork for further exploration of their biological applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Apoptotic Activity in Cancer
Pyrazole derivatives, including those with thiazole moieties, have been synthesized and evaluated for their apoptotic activities in cancer cell lines. These compounds have shown potential as anti-cancer drugs by inducing apoptosis in human cancer cells, thus representing a promising avenue for cancer therapy (Nițulescu et al., 2015).
Anti-infective Agents
Research into thiazole clubbed pyrazole derivatives has indicated their utility as apoptosis inducers and anti-infective agents. This underscores the dual potential of these compounds in treating infections and as chemotherapeutic agents, highlighting their broad spectrum of biological activity (Bansal et al., 2020).
Synthesis Techniques
Studies on the synthesis of thiazole and pyrazole derivatives have provided critical insights into efficient methods for generating these compounds, which are valuable for developing pharmacologically active molecules. These synthesis techniques are essential for advancing research in medicinal chemistry and drug development (Olszewski & Boduszek, 2010).
Antimicrobial and Antioxidant Activities
The development of novel thiazolyl pyrazole and benzoxazole derivatives has been explored for their antimicrobial and antioxidant activities. These findings contribute to the search for new therapeutic agents capable of combating microbial infections and oxidative stress (Landage, Thube, & Karale, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-5-(1H-pyrazol-5-yl)-2-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S2/c1-7-10(8-4-5-12-14-8)16-11(13-7)9-3-2-6-15-9/h2-6H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNFJEROSQMSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(cyclohexen-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2601612.png)
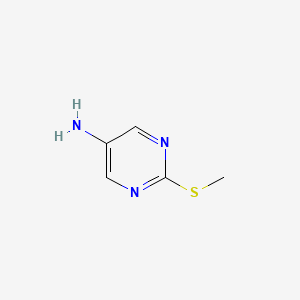
![2-[[1-[2-(4-Fluorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2601616.png)

![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide](/img/structure/B2601618.png)
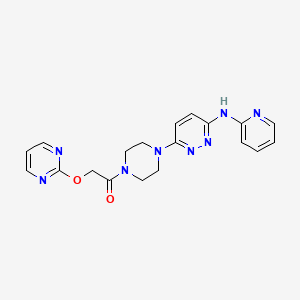

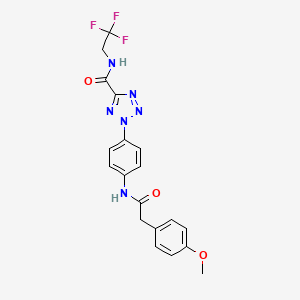
![N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2601626.png)

![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601629.png)
![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-1H-indole-2-carboxylate](/img/structure/B2601630.png)
